Diazobenzenesulfonic acid

説明

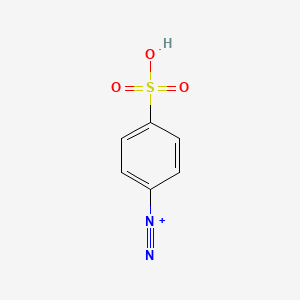

Diazobenzenesulfonic acid is a whiter or reddish crystaline acid derivative of sulfanilic acid that is used as the reagent in the diazo teaction. This compound is also known as diazobenzene sulfonic acid was reported to be a desensitizer (inhibitor) of aliostericeffect for myosin ATPase 13.

科学的研究の応用

Analytical Chemistry Applications

Reagent for Phenols and Amines

Diazobenzenesulfonic acid serves as a crucial reagent for the determination of phenolic compounds and amines. Its ability to form stable azo dyes with these compounds allows for their quantification through spectrophotometric methods. The reaction mechanism typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds, resulting in colored azo products that can be measured at specific wavelengths.

Bilirubin Detection

Another significant application is in the detection of bilirubin. The kinetics of reactions involving unconjugated and conjugated bilirubin with p-diazobenzenesulfonic acid have been studied extensively. This compound reacts with bilirubin to form a colored complex, facilitating its measurement in clinical settings .

Biochemical Applications

Skin Permeability Studies

Research has indicated that p-diazobenzenesulfonic acid enhances skin permeability. In controlled studies involving intradermal inoculation in rabbits, it was observed that this compound significantly increases the spread of injected substances, which can be beneficial in drug delivery systems . The spread area measured up to 126 sq. cm when coupled with proteins like egg albumin, indicating its potential use in transdermal formulations .

Antiseptic Properties

The compound exhibits notable antibacterial properties. In vitro studies demonstrated that suspensions containing Staphylococcus aureus and other bacteria showed complete growth suppression upon contact with this compound solutions. This suggests its potential use as an antiseptic agent in medical applications .

Case Study 1: Bilirubin Measurement

In a study focusing on the kinetics of bilirubin reactions with this compound, researchers found that the reaction rate varies significantly between unconjugated and conjugated forms. The findings emphasized the importance of this compound in clinical diagnostics for liver function tests .

Case Study 2: Dermatological Applications

A study investigating the effects of p-diazobenzenesulfonic acid on skin permeability revealed that it not only enhances diffusion but also has a rubefacient effect, causing redness and edema at the injection site. This property can be exploited for enhancing the delivery of therapeutic agents through the skin .

Data Tables

| Compound Used | Area of Spread (sq. cm) |

|---|---|

| p-Diazobenzenesulfonic Acid (1% solution) | 126 |

| Azoalbumin (with diazo compound) | 76.7 |

| Azogelatin (with diazo compound) | 31.4 |

特性

IUPAC Name |

4-sulfobenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUIKXVPXLWUDU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2O3S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

305-80-6 (OH inner salt) | |

| Record name | Diazobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862847 | |

| Record name | 4-Sulfobenzene-1-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-66-7 | |

| Record name | Diazobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。